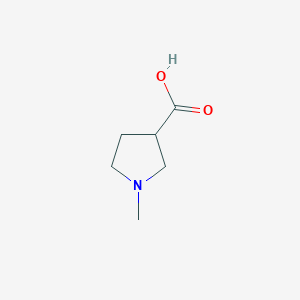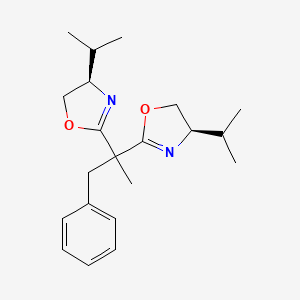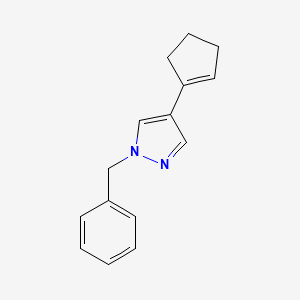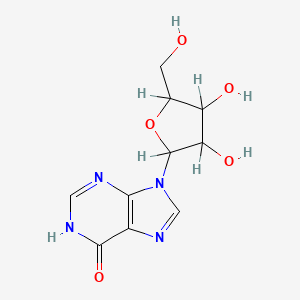
1-Methylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-Methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various methods. One approach involves the ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring with a carboxylic acid group and a methyl group attached .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, it can be involved in nucleophilic attack on the carbonyl group, leading to the formation of new compounds .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 129.16 and its InChI code is 1S/C6H11NO2/c1-7-3-2-5 (4-7)6 (8)9/h5H,2-4H2,1H3, (H,8,9) .Wissenschaftliche Forschungsanwendungen
1. Biochemical Interactions and Pharmacokinetics
- 1-Methylpyrrolidine-3-carboxylic acid is structurally related to compounds that have been studied for their interactions with various biochemical pathways. For instance, 1-methyl-4-piperidinol 4-(2,4,5-trimethylpyrrole-3-carboxylate) exhibited significant analgesic activity in animal models, suggesting potential biochemical interactions that could be relevant for pain management research (Waters, 1977). Additionally, 1-methyl-tetrahydro-beta-carboline-3-carboxylic acid was found in the rat brain, indicating its potential role in neurological processes (Fukushima et al., 1992).
2. Neuropharmacology and Neuroprotection
- Compounds structurally related to this compound have been studied for their neuropharmacological properties. For example, 1-aminocyclopropanecarboxylates showed protective effects against N-methyl-D-aspartate induced convulsions, indicating potential applications in the treatment of neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor coupled cation channels (Skolnick et al., 1989).
3. Renal System Targeting
- The renal system targeting properties of certain anionized polyvinylpyrrolidone derivatives, which are chemically related to this compound, were investigated for their potential as drug delivery systems to the kidney and bladder (Kodaira et al., 2004).
4. Antibacterial Activity
- This compound and its derivatives have also been explored for antibacterial applications. For instance, 8-methoxyquinolones bearing 3-amino-4-methylpyrrolidines at the C-7 position, which are structurally related to this compound, exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria (Kawakami et al., 2000).
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring, a key component of 1-Methylpyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of this compound could involve exploring its potential applications in drug discovery and design .
Wirkmechanismus
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a wide range of biological targets . The specific targets and their roles would need further investigation.
Mode of Action
Pyrrolidine derivatives are known for their versatility in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage . The specific interactions of 1-Methylpyrrolidine-3-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological pathways, but the exact pathways and their downstream effects for this specific compound would require further study .
Result of Action
As a pyrrolidine derivative, it may have diverse biological activities , but the specific effects of this compound would need further investigation.
Eigenschaften
IUPAC Name |
1-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFIWDOHOWUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948593 | |
| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25712-60-1 | |
| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)








